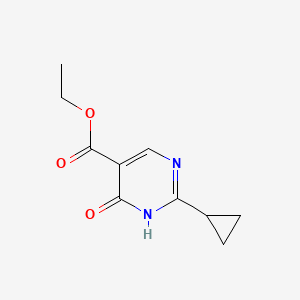
2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole
Übersicht
Beschreibung
The compound “2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole” is a derivative of the piperidine class of compounds . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of similar compounds involves catalytic hydrogenation . For instance, the compound “2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” was hydrogenated to “2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” using a 5% Pt/C catalyst . The reaction conditions were optimized considering factors like agitation speed, catalyst loading, solvent, temperature, and hydrogen pressure .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to crystallize with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic hydrogenation . The rate of hydrogenation has been found to increase with the increase of catalyst loading, temperature, and solvent polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(1-benzylpiperidin-4-yl)acetonitrile” has a molecular weight of 214.31 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Researchers found that derivatives of 1,3,4-Oxadiazole, including those related to 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole, exhibited moderate to significant antimicrobial activities. These compounds were synthesized and screened against both Gram-negative and Gram-positive bacteria, showing promising results in combatting bacterial infections (Khalid et al., 2016) (Aziz‐ur‐Rehman et al., 2017).
Corrosion Inhibition
- A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These compounds, including those related to this compound, showed an increase in charge transfer resistance, indicating the formation of a protective layer on mild steel surfaces (Ammal et al., 2018).
Anti-Cancer Properties
- Several studies have synthesized and evaluated the anticancer activity of 1,3,4-oxadiazole derivatives. These studies found significant to good anticancer activity in vitro, making these compounds, including those related to this compound, potential candidates for cancer treatment (Rashid et al., 2012) (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Activities
- Research into this compound derivatives also includes their potential use in anti-inflammatory and analgesic applications. Some synthesized derivatives have shown promising results in vivo for anti-inflammatory and analgesic actions (Kumar et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
- In the field of material science, specific derivatives of 1,3,4-oxadiazole have been utilized in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. These derivatives serve as ancillary ligands in iridium complexes used in OLEDs, contributing to the enhancement of device performance (Jin et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .
Mode of Action
The compound interacts with its target, Beta-secretase 1, by binding to it. This binding inhibits the activity of the enzyme, thereby reducing the production of beta-amyloid peptide . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Beta-secretase 1 affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide. This peptide is a primary component of the amyloid plaques found in the brains of Alzheimer’s patients. By inhibiting Beta-secretase 1, this compound reduces the production of beta-amyloid peptide, potentially slowing the progression of Alzheimer’s disease .
Result of Action
The molecular effect of this compound is the inhibition of Beta-secretase 1, leading to a decrease in the production of beta-amyloid peptide . At the cellular level, this could result in a reduction of amyloid plaque formation, a hallmark of Alzheimer’s disease.
Safety and Hazards
The safety data sheet for a similar compound, “2-[(1-Benzylpiperidin-4-yl)oxy]-N,N-dimethylacetamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The piperidine nucleus is a key component in the field of drug discovery . Future research could focus on synthesizing new analgesics derived from piperidine-based compounds, with the aim of developing compounds with reduced side effects but which remain potent analgesics . Further studies are also needed to fully understand the mechanism of action of these compounds .
Biochemische Analyse
Biochemical Properties
2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can enhance cholinergic neurotransmission. Additionally, this compound has been found to interact with other proteins involved in oxidative stress response, potentially providing antioxidant benefits .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways related to neuroprotection and neuroinflammation, which may have implications for treating neurodegenerative diseases . The compound also affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . Furthermore, this compound impacts cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition enhances cholinergic neurotransmission, which can improve cognitive function. Additionally, this compound modulates the activity of other enzymes involved in oxidative stress response, providing neuroprotective effects . The compound also influences gene expression by activating transcription factors that regulate antioxidant and anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound maintains its neuroprotective and antioxidant effects over extended periods, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and cognitive-enhancing effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a role in its biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to various tissues, including the liver, kidneys, and brain, where it accumulates and exerts its biochemical effects . Transporters such as P-glycoprotein may play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress response and energy metabolism . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)10-17-8-6-13(7-9-17)14-16-15-11-18-14/h1-5,11,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAKXQFKDCFWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)







![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)



